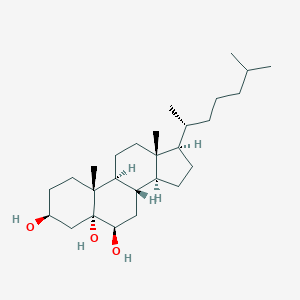

3beta,5alpha,6beta-Trihydroxycholestane

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 3beta,5alpha,6beta-Trihydroxycholestane (3β,5α,6β-THC) is the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .

Mode of Action

3β,5α,6β-THC interacts with and activates PPARγ . Upon activation by 3β,5α,6β-THC, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators .

Biochemical Pathways

The activation of PPARγ by 3β,5α,6β-THC leads to the inhibition of key inflammatory mediators such as tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . This effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .

Result of Action

The activation of PPARγ by 3β,5α,6β-THC and the subsequent inhibition of inflammatory mediators result in a reduction in inflammatory responses . This can have potential health benefits, including the reduction of inflammation and oxidative stress in the body .

Biochemische Analyse

Biochemical Properties

3beta,5alpha,6beta-Trihydroxycholestane interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .

Cellular Effects

Upon activation by this compound, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators . Key examples include tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . Through this inhibitory action, this compound effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ . By activating this receptor, this compound influences cellular proliferation, differentiation, glucose and lipid metabolism, and inflammation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not widely studied due to its relatively low concentration and limited research .

Metabolic Pathways

This compound is an intermediate compound in the biosynthesis of various steroid hormones . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .

Vorbereitungsmethoden

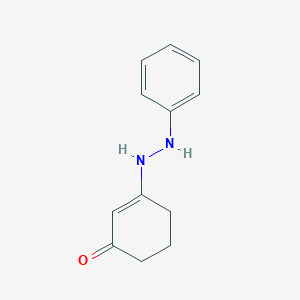

CHOLESTAN-3beta,5alpha,6beta-TRIOL kann durch die Hydratisierung von Cholesterin-5,6-Epoxiden synthetisiert werden. Das Enzym Cholesterin-5,6-Epoxidhydrolase (ChEH) katalysiert die stereoselektive Hydratisierung von Cholesterin-5alpha,6alpha-Epoxid und Cholesterin-5beta,6beta-Epoxid zur Bildung von CHOLESTAN-3beta,5alpha,6beta-TRIOL . Diese Reaktion findet typischerweise im endoplasmatischen Retikulum von Zellen statt .

Analyse Chemischer Reaktionen

CHOLESTAN-3beta,5alpha,6beta-TRIOL durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation zu Oncosteron, ein Prozess, der reaktive Sauerstoffspezies (ROS) und spezifische Enzyme beinhaltet . Die Verbindung kann auch an Substitutionsreaktionen teilnehmen, bei denen Hydroxylgruppen unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden .

Wissenschaftliche Forschungsanwendungen

CHOLESTAN-3beta,5alpha,6beta-TRIOL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in der Lipidanalyse und als derivatisierte Steroidverbindung verwendet.

Biologie: Die Verbindung induziert Eryptosis (programmierter Zelltod) in menschlichen roten Blutkörperchen über oxidative und nitrosative Stresswege.

Medizin: CHOLESTAN-3beta,5alpha,6beta-TRIOL zeigt Zytotoxizität gegenüber verschiedenen Tumorzellen, einschließlich Prostatakrebszellen, durch Induktion von Apoptose und Zellzyklusarrest.

Wirkmechanismus

Der Wirkmechanismus von CHOLESTAN-3beta,5alpha,6beta-TRIOL beinhaltet die Erzeugung reaktiver Sauerstoffspezies (ROS) und die Aktivierung spezifischer Signalwege. In roten Blutkörperchen aktiviert die Verbindung NADPH-Oxidase (RBC-NOX) und Stickstoffoxidsynthase (RBC-NOS), was zu oxidativem und nitrosativem Stress führt . In Krebszellen unterdrückt es die Proliferation, Migration und Invasion durch Modulation der Expression von Schlüsselproteinen, die an der Zellzyklusregulation und Apoptose beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

CHOLESTAN-3beta,5alpha,6beta-TRIOL ist einzigartig unter den Oxysterolen aufgrund seiner spezifischen biologischen Aktivitäten und Stoffwechselwege. Zu den ähnlichen Verbindungen gehören:

Cholesterin-5alpha,6alpha-Epoxid: Diese Verbindung ist ein Vorläufer von CHOLESTAN-3beta,5alpha,6beta-TRIOL und wird durch ChEH hydratisiert.

Cholesterin-5beta,6beta-Epoxid: Ein weiterer Vorläufer, der durch ChEH in CHOLESTAN-3beta,5alpha,6beta-TRIOL umgewandelt wird.

7-Keto-Cholesterin: Dieses Oxysterol induziert ebenfalls Eryptosis in roten Blutkörperchen, jedoch über verschiedene Signalwege.

CHOLESTAN-3beta,5alpha,6beta-TRIOL zeichnet sich durch seine Fähigkeit aus, mehrere Formen des Zelltods zu induzieren, und durch seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung .

Eigenschaften

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-RUXQDQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862612 | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1253-84-5 | |

| Record name | Cholestane-3β,5α,6β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,5,6-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

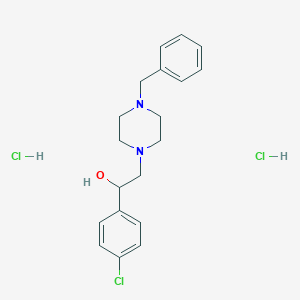

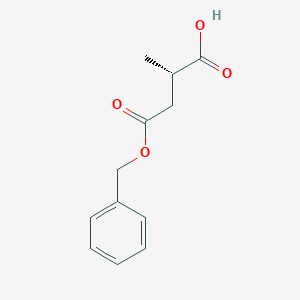

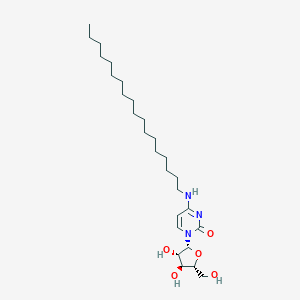

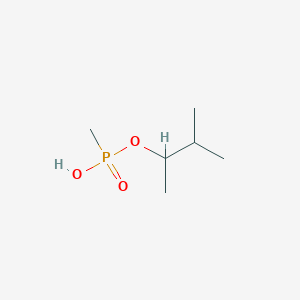

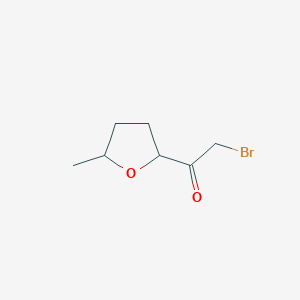

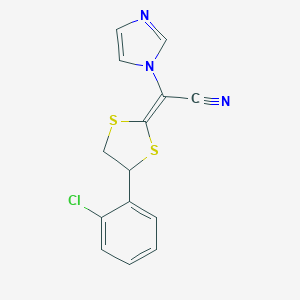

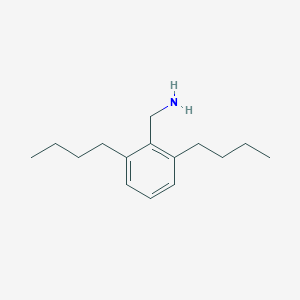

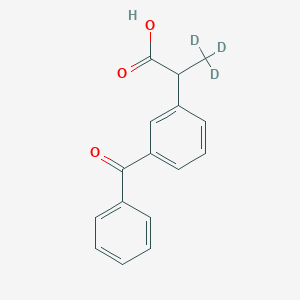

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)